molecular formula C8H13N3O2 B1473654 ethyl 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylate CAS No. 942060-26-6

ethyl 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylate

Cat. No.: B1473654
CAS No.: 942060-26-6
M. Wt: 183.21 g/mol
InChI Key: SAJCISYCOIHVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science

Mechanism of Action

Target of Action

Ethyl 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylate, also known as ethyl 3-ethyl-5-methyltriazole-4-carboxylate, is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound appear to be human microglia and neuronal cells . These cells play a crucial role in the central nervous system, with microglia serving as the primary form of active immune defense and neurons being responsible for transmitting information throughout the body .

Mode of Action

The compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells . These molecules are known to play a role in inflammation and neuronal damage, so their inhibition can help protect the nervous system . Additionally, the compound has been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The compound affects several biochemical pathways. By reducing the expression of BIP, a protein that assists in protein folding within the ER, the compound can help alleviate ER stress . The compound also inhibits apoptosis, or programmed cell death, by reducing the expression of cleaved caspase-3, a key player in the execution-phase of cell apoptosis . Additionally, the compound inhibits the NF-kB inflammatory pathway, further contributing to its anti-inflammatory effects .

Result of Action

The result of the compound’s action is a reduction in neuroinflammation and neurodegeneration . By inhibiting the production of inflammatory molecules and reducing ER stress and apoptosis, the compound can protect neuronal cells from damage . This makes it a potential candidate for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, the presence of LPS, a component of the cell walls of certain bacteria, can stimulate the production of NO and TNF-α in microglia . The compound’s ability to inhibit this response suggests that it may be particularly effective in environments where bacterial infection is present . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with an appropriate reagent to yield the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The triazole ring can participate in nucleophilic and electrophilic substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions that may include acidic or basic catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of functionalized triazoles with different substituents on the ring.

Scientific Research Applications

ethyl 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It finds applications in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

ethyl 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylate can be compared with other triazole derivatives, such as:

    1,2,3-Triazole: Known for its use in click chemistry and as a pharmacophore in various drugs.

    1,2,4-Triazole: Widely used in antifungal agents and other pharmaceuticals.

    Thiazole: Another heterocyclic compound with diverse biological activities, including antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 3-ethyl-5-methyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-4-11-7(6(3)9-10-11)8(12)13-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJCISYCOIHVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N=N1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ethyl 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylate
Reactant of Route 4
ethyl 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylate
Reactant of Route 5
ethyl 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.